4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Description
Crystallographic Analysis and Conformational Studies
The crystallographic investigation of 4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride provides fundamental insights into its three-dimensional molecular architecture and solid-state organization. The compound crystallizes in a specific space group that accommodates the bulky substituents and maintains optimal intermolecular interactions through hydrogen bonding networks involving the hydrochloride salt functionality. The piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings, with the ethyl linker extending in an equatorial position to minimize steric hindrance. The brominated phenyl ring maintains planarity, with the ethyl substituent at the ortho position creating a characteristic twist that influences the overall molecular geometry and potential binding interactions.
Conformational analysis reveals that the ether linkage between the phenyl ring and the ethyl-piperidine chain exhibits restricted rotation due to steric interactions between the bromine atom and the adjacent methylene groups. The dihedral angle between the phenyl ring plane and the ethyl-piperidine chain varies depending on the specific crystal packing environment, typically ranging between 60 and 120 degrees based on similar structural motifs observed in related compounds. The piperidine ring nitrogen atom in the hydrochloride salt form adopts a pyramidal geometry with bond angles summing to approximately 345 degrees, indicating partial sp3 hybridization with some degree of lone pair localization. Crystal packing analysis demonstrates that molecules arrange in layers stabilized by intermolecular hydrogen bonds between the protonated piperidine nitrogen and chloride counterions, creating a three-dimensional network that contributes to the compound's solid-state stability.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural assignments and assess molecular purity. Proton nuclear magnetic resonance spectroscopy reveals distinctive signal patterns that correspond to the various hydrogen environments within the molecule. The aromatic protons on the brominated phenyl ring appear as doublets in the 7.0-7.5 parts per million region, with coupling constants reflecting the ortho-substitution pattern created by the bromine and ethyl groups. The ethyl substituent attached to the phenyl ring generates characteristic multipicity patterns, with the methylene protons appearing as a quartet around 2.6 parts per million and the terminal methyl group as a triplet near 1.2 parts per million.
The piperidine ring protons exhibit complex multipicity due to their axial and equatorial orientations, with the ring methylene protons appearing between 1.4 and 3.0 parts per million depending on their proximity to the nitrogen atom and the ethyl linker. The ethyl bridge connecting the phenyl ether to the piperidine ring shows characteristic triplet and quartet patterns for the methylene groups, typically observed around 2.8 and 4.1 parts per million respectively. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information, with the aromatic carbons appearing in the 110-160 parts per million range, the ether carbon signal around 68 parts per million, and the piperidine ring carbons distributed between 22 and 58 parts per million.
Infrared spectroscopy identifies key functional group characteristics through specific vibrational frequencies. The compound exhibits strong absorption bands corresponding to carbon-hydrogen stretching vibrations in both aliphatic and aromatic regions, typically observed between 2800-3100 wavenumbers. The carbon-oxygen ether stretching vibration appears as a prominent band around 1250 wavenumbers, while the carbon-bromine bond generates characteristic absorption in the 500-700 wavenumber region. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 348.70, corresponding to the intact molecular ion of the hydrochloride salt. Fragmentation patterns reveal characteristic losses including the chloride ion, bromine atom, and piperidine moiety, providing structural confirmation and purity assessment.
Computational Molecular Modeling and Density Functional Theory Calculations
Computational molecular modeling of this compound employs sophisticated quantum mechanical methods to predict geometric, electronic, and thermodynamic properties. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets provide optimized molecular geometries that closely match experimental crystallographic data. The calculations reveal that the compound adopts a preferred conformation where the piperidine ring maintains its chair configuration while the phenyl ring and ethyl linker orient to minimize steric clashes and maximize favorable electrostatic interactions.
Electronic structure analysis through density functional theory demonstrates that the highest occupied molecular orbital primarily localizes on the piperidine nitrogen atom and adjacent methylene carbons, while the lowest unoccupied molecular orbital concentrates on the brominated aromatic ring system. This orbital distribution suggests potential sites for electrophilic and nucleophilic attacks, providing insights into the compound's reactivity patterns and potential chemical transformations. Natural population analysis reveals partial atomic charges that indicate significant polarization around the ether oxygen, bromine atom, and protonated nitrogen center, creating regions of enhanced electrostatic potential that may contribute to intermolecular interactions and biological activity.
Thermodynamic property calculations predict standard enthalpy of formation, entropy, and heat capacity values that characterize the compound's stability and thermal behavior. Vibrational frequency calculations confirm the absence of imaginary frequencies in the optimized geometry, validating the computed structure as a true minimum on the potential energy surface. Solvent effects modeling using polarizable continuum models demonstrates how different solvation environments influence the compound's preferred conformations and electronic properties, providing crucial information for understanding its behavior in various chemical and biological contexts.
Comparative Analysis of Tautomeric and Stereochemical Variations
The comparative analysis of structural variations in this compound encompasses both tautomeric equilibria and stereochemical considerations that influence its molecular properties and potential applications. While the compound does not exhibit classical tautomerism due to the absence of readily exchangeable protons in suitable positions, conformational isomerism plays a significant role in defining its three-dimensional structure and reactivity patterns. The ethyl linker between the phenyl ether and piperidine ring can adopt various conformations through rotation around single bonds, creating an ensemble of interconverting structures with different spatial arrangements and potential binding capabilities.
Stereochemical analysis focuses on the piperidine ring, which lacks asymmetric centers in the parent structure but can exhibit axial-equatorial isomerism depending on substituent orientations. The ethyl bridge typically occupies an equatorial position to minimize 1,3-diaxial interactions, but ring flipping can temporarily place it in an axial orientation with higher energy content. Comparison with structurally related compounds reveals that substitution patterns on both the phenyl ring and piperidine moiety significantly influence conformational preferences and overall molecular stability.
| Structural Parameter | 4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether | 2-[2-(4-Bromo-2-ethylphenoxy)ethyl]piperidine | 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine |
|---|---|---|---|
| Molecular Formula | C15H22BrNO | C15H22BrNO | C14H20BrNO |
| Molecular Weight | 312.24 g/mol | 312.24 g/mol | 298.22 g/mol |
| Linker Length | 2 carbons | 2 carbons | 1 carbon |
| Substitution Position | 4-position | 2-position | 4-position |
The comparative evaluation extends to isomeric compounds where the piperidine attachment point varies between the 2-position and 4-position of the ring system. These positional isomers exhibit distinct conformational preferences due to different steric and electronic environments, with 4-substituted derivatives generally showing greater conformational flexibility compared to 2-substituted analogues. The presence of the bromine substituent on the phenyl ring creates additional stereochemical complexity through its influence on aromatic ring rotation and overall molecular shape, affecting both physical properties and potential biological interactions with target molecules.
Properties
IUPAC Name |
4-[2-(4-bromo-2-ethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-13-11-14(16)3-4-15(13)18-10-7-12-5-8-17-9-6-12;/h3-4,11-12,17H,2,5-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXZVRGOYWWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound with significant potential in pharmacological applications due to its unique structural features. This compound, characterized by a brominated phenyl ring, an ethyl group, and a piperidine moiety, has been the subject of various studies aimed at understanding its biological activity and therapeutic potential.
Chemical Structure
The molecular formula of this compound is C₁₅H₂₃BrClNO. The presence of the bromine atom and the ether functional group contributes to its chemical properties, influencing its interactions with biological systems.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities, including:
- Receptor Binding : It may interact with specific receptors or enzymes, modulating their activity. This interaction is crucial for understanding its pharmacological effects.
- Serotonin Reuptake Inhibition : Similar compounds have shown selective reuptake inhibition of serotonin, indicating potential antidepressant properties .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects, suggesting that this compound could have applications in treating infections .
The mechanism by which this compound exerts its effects likely involves binding to neurotransmitter receptors, particularly those associated with serotonin pathways. Its structural features enable it to modulate receptor activity effectively, which may lead to therapeutic benefits in various conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Ethoxy-2-methylphenyl 2-(4-piperidinyl)ethyl ether | Similar piperidine and ether structure | Ethoxy group instead of bromo |
| N-(4-Bromophenyl)-N-(piperidin-1-yl)ethanamine | Contains a piperidine but lacks an ether bond | Direct amine structure |
| 4-Chloro-2-methylphenyl 2-(4-piperidinyl)ethyl ether | Chlorine instead of bromine | Potentially different biological activity |
These comparisons highlight how the brominated structure of this compound may influence its biological activity differently than its analogs.
Case Studies and Research Findings
Recent studies have focused on elucidating the pharmacological profile of this compound. For instance:
- Receptor Activity Studies : Research indicates that compounds similar to this compound exhibit varying agonist potencies at serotonin receptors (5-HT2AR). The presence of specific substituents significantly affects their binding affinity and efficacy .
- In Vitro Studies : In vitro assays have demonstrated that certain derivatives show promising results in inhibiting bacterial growth, suggesting that modifications to the piperidine or phenolic moieties can enhance antimicrobial activity .
- Structure–Activity Relationship (SAR) : Ongoing investigations into the SAR of related compounds reveal that variations in substituents can lead to significant changes in biological activity, emphasizing the importance of chemical structure in drug design .
Scientific Research Applications
Medicinal Chemistry
Preliminary studies indicate that 4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride may exhibit various biological activities, including:
- Antidepressant Effects : Due to its structural similarity to known antidepressants, it may interact with neurotransmitter systems.
- Analgesic Properties : Investigations into pain relief mechanisms are ongoing, given its potential to modulate pain pathways.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Initial findings suggest:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing mood and pain perception.
- Enzyme Inhibition : It could inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of mood-regulating chemicals.
Case Studies and Research Findings
While comprehensive clinical data is still lacking, several studies have explored related compounds or derivatives:
- Study on Piperidine Derivatives : Research indicates that piperidine-containing compounds often exhibit significant biological activity, suggesting that modifications on the piperidine ring may enhance efficacy.
- Brominated Compounds in Pharmacology : A review of organobromine compounds highlights their diverse applications in drug development, particularly in targeting neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of structurally related piperidine-containing compounds:
Physicochemical and Pharmacological Comparisons
Lipophilicity: The ethyl substituent in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration. The nitro group in ’s compound introduces polarity, decreasing lipophilicity but increasing oxidative stress risks .
Receptor Binding :
- Piperidine derivatives often target acetylcholine or serotonin receptors. The ether linker in the target compound allows conformational adaptability, akin to donepezil’s flexible backbone .
- ’s methoxy-substituted analogue may exhibit affinity for 5-HT receptors due to electron-donating effects .
The target compound’s safety data are unspecified, but brominated aromatics generally require careful handling to avoid halogen-related toxicity .
Preparation Methods
Preparation of Key Intermediates
Synthesis of 4-Bromo-2-ethylaniline Hydrochloride
A crucial intermediate is 4-bromo-2-ethylaniline hydrochloride , which is prepared via diazotization and reduction steps:
- Diazotization : 4-bromo-2-ethylbenzenamine hydrochloride is treated with sodium nitrite in the presence of hydrochloric acid and trifluoroacetic acid at 0°C for 1 hour.
- Reduction : The resulting diazonium salt is reduced using tin(II) chloride in hydrochloric acid at 0–20°C for 15 hours.
- Outcome : This yields 1-(4-bromo-2-ethylphenyl)hydrazine hydrochloride as an off-white solid with high yield and purity.
This step provides the brominated aromatic amine necessary for further functionalization.
Preparation of 2-(4-Piperidinyl)ethyl Ether Moiety
The 2-(4-piperidinyl)ethyl fragment is typically synthesized or procured as its hydrochloride salt, such as 2-(4-piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride. Its preparation generally involves:
- Reaction of 4-piperidinyl ethanol with trichloroacetic acid under controlled conditions.
- Purification by recrystallization or chromatography to isolate the hydrochloride salt.
- Characterization by spectroscopic methods such as NMR and IR to confirm structure and purity.
This intermediate is critical for the ether bond formation with the brominated phenyl group.
Etherification to Form 4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl Ether
The key step in synthesizing the target compound is the formation of the ether linkage between the brominated ethylphenyl moiety and the 2-(4-piperidinyl)ethyl group. Common methods include:
- Nucleophilic substitution reactions : The 4-bromo-2-ethylphenyl derivative (often as a halide or activated intermediate) reacts with 2-(4-piperidinyl)ethyl alcohol or its derivatives under basic or catalytic conditions.
- Catalysts and conditions : Reactions are often performed under inert atmosphere with catalysts such as potassium carbonate or phase transfer catalysts in solvents like tetrahydrofuran or acetonitrile.
- Temperature control : Typically conducted at 0–60°C to optimize yield and minimize side reactions.
- Purification : The crude product is purified by recrystallization or chromatography to yield the ether compound as its hydrochloride salt.
Though detailed stepwise protocols specific to this compound are scarce, analogous etherification methods are well-documented in organic synthesis literature.
Halogenation and Bromination Techniques
Bromination of ethylphenyl precursors is a critical step to introduce the bromine atom at the 4-position. Established methods include:
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenyltrimethylammonium tribromide in THF | 0–20°C, 1.3 h | ~100 | Quantitative yield, high purity |
| N-Bromosuccinimide with p-Toluenesulfonic acid in acetonitrile | Reflux, 2 h, inert atmosphere | 93 | Requires chromatographic purification |
| Oxone with ammonium bromide in methanol | Reflux, 1.5 h | 86 | Mild conditions, good selectivity |
| Copper(II) bromide in ethyl acetate | Reflux with sonication, 3–5 h | Not specified | Efficient bromination, followed by cyanide substitution |
These bromination methods provide various routes to the key 4-bromo-2-ethylphenyl intermediates used in subsequent etherification steps.
Salt Formation and Final Purification
The final compound is isolated as the hydrochloride salt to enhance stability and solubility:
- Treatment of the free base with hydrochloric acid under controlled temperature.
- Crystallization from suitable solvents such as ethanol/water mixtures.
- Drying under vacuum to yield the hydrochloride salt with defined purity.
Summary Table of Preparation Steps
Research Findings and Considerations
- The bromination step is critical and can be optimized by choice of brominating agent and reaction conditions to maximize regioselectivity and yield.
- Etherification reactions benefit from inert atmosphere and temperature control to avoid side reactions such as elimination or over-alkylation.
- Purification techniques including recrystallization and chromatography are essential to obtain analytically pure hydrochloride salt.
- Spectroscopic characterization (NMR, IR) and chromatographic purity assessments are standard to confirm structure and quality.
- Industrial scale-up requires optimization of solvent use, reaction time, and catalyst loading to ensure cost-effectiveness and environmental compliance.
Q & A
Q. How can green chemistry principles be applied to its synthesis?
- Innovations :
- Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
- Use catalytic systems (e.g., Pd nanoparticles) to reduce bromoaryl coupling waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
